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molecular formula C11H10BrNO B8581685 5-(2-Bromoethoxy)quinoline

5-(2-Bromoethoxy)quinoline

Cat. No. B8581685
M. Wt: 252.11 g/mol
InChI Key: MDCJSWSODFGYOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05112817

Procedure details

Following the same procedure as in Example 32-(a), reaction and treatment were carried out using 1.05 g of 5-hydroxyquinoline and 2.04 g of 1,2-dibromoethane to obtain 0.2 g of 5-(2-bromoethoxy)quinoline.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.[Br:12][CH2:13][CH2:14]Br>>[Br:12][CH2:13][CH2:14][O:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
OC1=C2C=CC=NC2=CC=C1
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as in Example 32-(a), reaction and treatment

Outcomes

Product
Name
Type
product
Smiles
BrCCOC1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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